N-(5-{[(CYCLOPENTYLCARBAMOYL)METHYL]SULFANYL}-1,3,4-THIADIAZOL-2-YL)THIOPHENE-2-CARBOXAMIDE
Description
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound that belongs to the class of thiadiazole derivatives. Thiadiazoles are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a thiophene ring, which is a sulfur-containing heterocycle, and a thiadiazole ring, which is a five-membered ring containing two nitrogen atoms and one sulfur atom.
Properties
IUPAC Name |
N-[5-[2-(cyclopentylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O2S3/c19-11(15-9-4-1-2-5-9)8-22-14-18-17-13(23-14)16-12(20)10-6-3-7-21-10/h3,6-7,9H,1-2,4-5,8H2,(H,15,19)(H,16,17,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JVHSFXBYKDFVTC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)CSC2=NN=C(S2)NC(=O)C3=CC=CS3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O2S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by reacting thiosemicarbazide with carbon disulfide in the presence of a base, followed by cyclization.
Introduction of the Cyclopentylcarbamoyl Group: The cyclopentylcarbamoyl group can be introduced by reacting the intermediate with cyclopentyl isocyanate.
Attachment of the Thiophene Ring: The thiophene ring can be attached through a coupling reaction with a suitable thiophene derivative.
Industrial production methods may involve optimization of these steps to improve yield and purity, as well as the use of automated synthesis equipment to scale up the production.
Chemical Reactions Analysis
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the existing substituents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and reaction temperatures ranging from room temperature to reflux conditions. Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry
The compound serves as a building block in the synthesis of more complex molecules, particularly in the development of new heterocyclic compounds with potential biological activities. Its unique structure allows for modifications that can lead to novel compounds with enhanced properties.
Biology
Research indicates that N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfany}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide exhibits significant biological activity:
- Enzyme Inhibition : It has been studied for its potential to inhibit enzymes involved in metabolic pathways, which could impact various cellular processes .
- DNA Interaction : The thiadiazole ring disrupts DNA replication processes in both bacterial and cancer cells, suggesting potential applications in antimicrobial and anticancer therapies .
Medicine
The compound is being investigated for several therapeutic properties:
- Antimicrobial Activity : Exhibits significant antimicrobial properties against various pathogens.
- Anti-inflammatory Properties : Potentially acts as an anti-inflammatory agent.
- Anticancer Activity : Studies have shown that derivatives of thiadiazole compounds can induce apoptosis in cancer cells through mechanisms involving mitochondrial disruption and caspase activation .
Case Studies
- Anticancer Activity : A study demonstrated that derivatives of thiophene carboxamides exhibit potent activity against human tumor cell lines. The mechanism involved mitochondrial targeting and subsequent apoptosis induction .
- Enzyme Inhibition : Research has shown that this compound can inhibit specific enzymes critical to metabolic pathways, which could be leveraged for therapeutic interventions in metabolic disorders .
- Material Science : The compound's unique electronic properties make it suitable for applications in developing new materials with specific conductivity or fluorescence characteristics for use in electronic devices or sensors .
Mechanism of Action
The mechanism of action of N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and thereby affecting various biological pathways. For example, it may inhibit the activity of kinases, which are enzymes involved in cell signaling and regulation. By inhibiting these enzymes, the compound can modulate cellular processes such as proliferation, apoptosis, and inflammation.
Comparison with Similar Compounds
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide can be compared with other thiadiazole derivatives, such as:
N-(5-(Aminosulfonyl)-1,3,4-thiadiazol-2-yl)acetamide: This compound also contains a thiadiazole ring but has different substituents, leading to variations in its biological activity and applications.
2-Acetylamino-1,3,4-thiadiazole-5-sulfonamide: Another thiadiazole derivative with distinct chemical properties and potential therapeutic uses.
The uniqueness of this compound lies in its specific combination of functional groups, which confer unique chemical reactivity and biological activity.
Biological Activity
N-(5-{[(Cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide is a complex organic compound belonging to the class of 1,3,4-thiadiazole derivatives. These compounds are recognized for their diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this specific compound, detailing its mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a thiadiazole ring and a thiophene ring , which contribute to its biological properties. The presence of a cyclopentyl group linked to a carbamoyl group enhances its reactivity and potential therapeutic effects.
| Property | Details |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C18H22N4O4S2 |
| CAS Number | 868973-35-7 |
The biological activity of this compound primarily involves its interaction with cellular targets:
- DNA Interference : The thiadiazole ring disrupts DNA replication processes in both bacterial and cancer cells.
- Enzyme Inhibition : It acts as an inhibitor for enzymes involved in various metabolic pathways, potentially affecting cell proliferation and survival.
- Antimicrobial Activity : The compound exhibits significant antimicrobial properties against various pathogens.
Anticancer Activity
Research has demonstrated that derivatives of thiadiazole compounds exhibit promising anticancer properties. For instance:
- A study evaluated several thiadiazole derivatives against MCF-7 (breast cancer) and A549 (lung cancer) cell lines. Among them, a related compound showed an IC50 value of 0.034 ± 0.008 mmol L against A549 cells, indicating strong cytotoxicity compared to traditional chemotherapeutics like cisplatin .
Antimicrobial Activity
Thiadiazole derivatives have been noted for their broad-spectrum antimicrobial activities:
- The compound's structural features suggest that it may inhibit bacterial growth through disruption of cell wall synthesis or interference with metabolic pathways essential for bacterial survival.
Anti-inflammatory Properties
The compound has also been investigated for its potential anti-inflammatory effects:
- In vitro studies have suggested that it may reduce inflammatory markers in various cell types, highlighting its therapeutic potential in treating inflammatory diseases.
Case Studies
Several studies have reported on the synthesis and biological evaluation of thiadiazole derivatives:
- Synthesis and Evaluation : A study synthesized various N-(5-substituted-1,3,4-thiadiazol-2-yl)-2-acetamide derivatives and evaluated their anticancer activities. The most active derivative exhibited significant cytotoxicity against MCF-7 cells with an IC50 value comparable to established anticancer agents .
- Enzyme Inhibition Studies : Another investigation focused on the enzyme inhibition capabilities of thiadiazole derivatives. Results indicated that certain compounds effectively inhibited key enzymes in metabolic pathways relevant to cancer progression.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(5-{[(cyclopentylcarbamoyl)methyl]sulfanyl}-1,3,4-thiadiazol-2-yl)thiophene-2-carboxamide, and how can structural purity be validated?
- Methodological Answer : Synthesis typically involves cyclization of precursor thiosemicarbazides in polar aprotic solvents (e.g., DMF) with iodine and triethylamine to form the 1,3,4-thiadiazole core. Cyclopentylcarbamoyl methyl sulfanyl groups are introduced via nucleophilic substitution. Structural validation requires a combination of - and -NMR to confirm functional groups and X-ray crystallography (using SHELX programs ) to resolve stereochemical ambiguities. Purity should be assessed via HPLC with UV detection (λ = 254 nm) and mass spectrometry .
Q. How can researchers design initial bioactivity screens for this compound?
- Methodological Answer : Prioritize assays aligned with 1,3,4-thiadiazole derivatives’ known activities (e.g., antimicrobial, antitumor). Use in vitro models such as:
- Antimicrobial : Broth microdilution against Gram-positive/negative strains (MIC determination).
- Antitumor : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
Include positive controls (e.g., cisplatin for cytotoxicity) and validate results with triplicate trials .
Q. What computational tools are suitable for predicting physicochemical properties?
- Methodological Answer : Use QSAR models via software like MarvinSuite or ChemAxon to predict logP, solubility, and bioavailability. Molecular docking (AutoDock Vina) can preliminarily assess binding affinity to targets like EGFR or DNA topoisomerases. Validate predictions experimentally—e.g., experimental logP via shake-flask method .
Advanced Research Questions
Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?
- Methodological Answer : Discrepancies often arise from solvation effects or protein flexibility unaccounted for in docking. Refine models using molecular dynamics simulations (GROMACS) to simulate ligand-protein interactions under physiological conditions. Validate with SPR (surface plasmon resonance) to measure binding kinetics and compare with computational values .
Q. What experimental strategies optimize the compound’s metabolic stability without compromising efficacy?
- Methodological Answer :
- Step 1 : Perform microsomal stability assays (human/rat liver microsomes) to identify metabolic hotspots.
- Step 2 : Modify susceptible groups (e.g., methyl sulfanyl → trifluoromethyl) and assess via LC-MS metabolite profiling.
- Step 3 : Retest bioactivity to ensure EC remains ≤ 1 µM. Balance lipophilicity (clogP < 5) to maintain membrane permeability .
Q. How should environmental fate studies be designed to evaluate ecological risks?
- Methodological Answer : Follow OECD guidelines for:
- Hydrolysis : Test at pH 4, 7, 9 (50°C, 5 days) with LC-MS quantification.
- Photodegradation : Expose to UV light (λ = 254 nm) in aqueous/organic phases.
- Ecotoxicology : Use Daphnia magna (48h LC) and Aliivibrio fischeri (bioluminescence inhibition). Correlate degradation products with toxicity shifts .
Methodological Challenges and Solutions
Theoretical and Conceptual Frameworks
- Structure-Activity Relationship (SAR) : Link substitutions (e.g., cyclopentyl vs. aryl groups) to bioactivity trends using Hammett constants or steric parameters .
- Environmental Risk Assessment : Apply the PBT (Persistence, Bioaccumulation, Toxicity) index guided by REACH regulations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
